Lipophilicity (LogP) Differentiates Methyl from Ethyl Ester in Drug Design and Extraction
Methyl 2,4,6-trimethyl-3-nitrobenzoate exhibits a computed LogP of 2.30666, which is significantly lower than that of its closest analog, ethyl 2,4,6-trimethyl-3-nitrobenzoate (XLogP3-AA = 3.1) [1]. This difference of approximately 0.8 log units corresponds to a roughly 6-fold difference in partition coefficient, directly impacting the compound's behavior in liquid-liquid extractions, chromatographic separations, and its predicted membrane permeability in biological assays.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.30666 |
| Comparator Or Baseline | Ethyl 2,4,6-trimethyl-3-nitrobenzoate (CAS 1153285-63-2): XLogP3-AA = 3.1 |
| Quantified Difference | ΔLogP ≈ -0.8 |
| Conditions | Computed values (Leyan: LogP; PubChem: XLogP3-AA). |
Why This Matters
For researchers designing synthetic routes or purification protocols, the lower LogP of the methyl ester translates to greater aqueous solubility and distinct chromatographic behavior, enabling finer control over reaction work-ups and purifications.
- [1] PubChem. (n.d.). Ethyl 2,4,6-trimethyl-3-nitrobenzoate. CID 17796371. View Source
